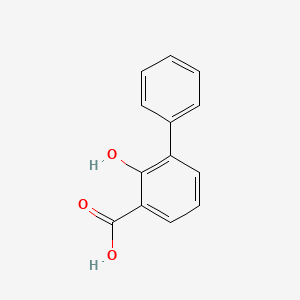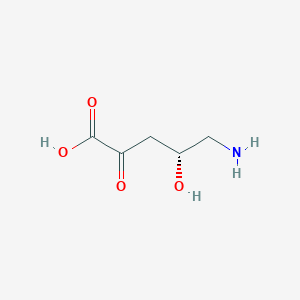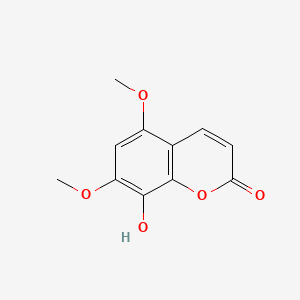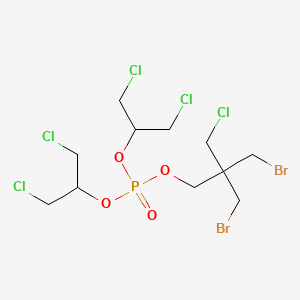
噻唑-4,5-二羧酸
描述
Thiazole-4,5-dicarboxylic acid is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science
科学研究应用
Thiazole-4,5-dicarboxylic acid has a wide range of scientific research applications, including:
作用机制
Target of Action
Thiazole-4,5-dicarboxylic acid, like other thiazole derivatives, has been found to interact with a variety of biological targets. For instance, thiazole derivatives have been observed to have antimicrobial, antifungal, and antineoplastic activities . .
Mode of Action
For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Biochemical Pathways
Thiazole derivatives have been observed to influence several biochemical pathways. They can activate or stop these pathways, leading to various downstream effects . .
Pharmacokinetics
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have favorable adme properties .
Result of Action
Thiazole derivatives have been observed to have several biological activities, such as antimicrobial, antifungal, and antineoplastic activities . These activities suggest that Thiazole-4,5-dicarboxylic acid may have similar effects at the molecular and cellular levels.
Action Environment
Thiazole derivatives are known to have diverse biological activities, suggesting that they may be influenced by various environmental factors .
生化分析
Biochemical Properties
Thiazole-4,5-dicarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole-4,5-dicarboxylic acid is involved in the synthesis of thiamine (Vitamin B1), which is essential for carbohydrate metabolism and the normal functioning of the nervous system . The compound’s interactions with enzymes such as thiamine pyrophosphokinase facilitate the conversion of thiamine to its active form, thiamine pyrophosphate, which is a cofactor for several enzymatic reactions.
Cellular Effects
Thiazole-4,5-dicarboxylic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of thiamine impacts the production of neurotransmitters such as acetylcholine, which is crucial for nerve signal transmission . Additionally, thiazole-4,5-dicarboxylic acid has been shown to exhibit antimicrobial and antitumor activities, affecting the proliferation and survival of different cell types .
Molecular Mechanism
At the molecular level, thiazole-4,5-dicarboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, the compound’s interaction with thiamine pyrophosphokinase leads to the formation of thiamine pyrophosphate, which is essential for the activity of enzymes involved in energy metabolism . Thiazole-4,5-dicarboxylic acid also exhibits enzyme inhibition or activation properties, affecting metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiazole-4,5-dicarboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for biochemical studies . Long-term exposure to thiazole-4,5-dicarboxylic acid has been observed to influence cellular processes such as cell proliferation and differentiation, with potential implications for therapeutic applications .
Dosage Effects in Animal Models
The effects of thiazole-4,5-dicarboxylic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit beneficial effects, such as antimicrobial and antitumor activities . High doses may lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Thiazole-4,5-dicarboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors. The compound’s role in the synthesis of thiamine highlights its importance in carbohydrate metabolism and energy production . Additionally, thiazole-4,5-dicarboxylic acid affects metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, thiazole-4,5-dicarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues . Understanding the transport and distribution mechanisms of thiazole-4,5-dicarboxylic acid is crucial for optimizing its therapeutic applications and ensuring effective delivery to target sites.
Subcellular Localization
Thiazole-4,5-dicarboxylic acid exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s role in biochemical reactions and its interactions with other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: Thiazole-4,5-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde has been reported to yield thiazole derivatives . Another method involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide to form thiazole derivatives .
Industrial Production Methods: Industrial production of thiazole-4,5-dicarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
化学反应分析
Types of Reactions: Thiazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazole derivatives into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiazole derivatives can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
相似化合物的比较
Thiazole: The parent compound with a five-membered ring containing sulfur and nitrogen.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Thiazolo[5,4-d]thiazole: A fused ring system containing two thiazole rings.
Uniqueness: Thiazole-4,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and potential for forming coordination polymers and other complex structures . This makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
1,3-thiazole-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-4(8)2-3(5(9)10)11-1-6-2/h1H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHARFNUBJTTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176892 | |
| Record name | Thiazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22358-80-1 | |
| Record name | Thiazole-4,5-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022358801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S,4R)-N-[(1S)-2-hydroxy-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B1197918.png)




![[(1S,2R,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-yl] acetate](/img/structure/B1197924.png)





